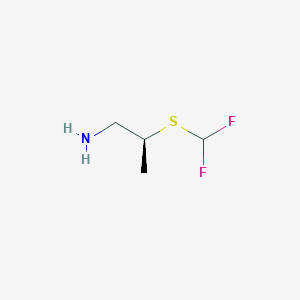
8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, yielding the parent benzopyran.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.
科学研究应用
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and benzopyran core. These interactions can modulate biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran: The parent compound without the bromine atom.
2-Phenyl-3,4-dihydro-2H-1-benzopyran: A similar compound with a phenyl group instead of a bromine atom.
8-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran: A methoxy-substituted derivative.
Uniqueness
8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
8-bromo-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C11H13BrO/c1-11(2)7-6-8-4-3-5-9(12)10(8)13-11/h3-5H,6-7H2,1-2H3 |
InChI 键 |
JLQRGOWWAUQCKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(O1)C(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)

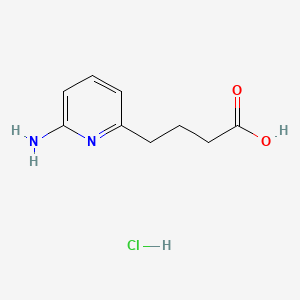
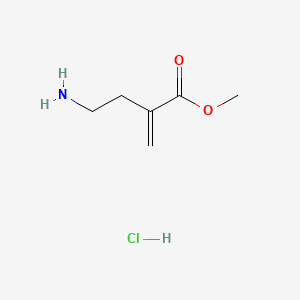
![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
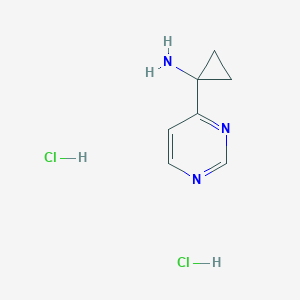
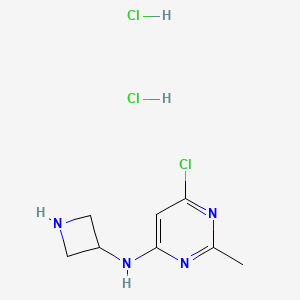
![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)

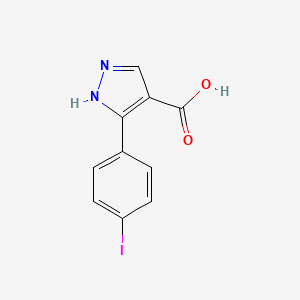
![Tert-butyl 3,3-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13470377.png)
![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
